molecular formula C16H23Cl2NO7 B4952252 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid

2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid

Cat. No.: B4952252
M. Wt: 412.3 g/mol
InChI Key: QPNUSJZDDZQUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is a complex organic compound that features a combination of phenoxy, ethoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves multiple steps. The starting material is often 2,4-dichloro-6-methylphenol, which undergoes etherification with ethylene oxide to form the intermediate 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then further reacted with another ethylene oxide molecule to yield 2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with methylamine to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a primary amine.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or dechlorinated compounds.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol
  • 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid

Uniqueness

The uniqueness of 2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

2-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO3.C2H2O4/c1-11-9-12(15)10-13(16)14(11)20-8-7-19-6-4-17(2)3-5-18;3-1(4)2(5)6/h9-10,18H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUSJZDDZQUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN(C)CCO)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.